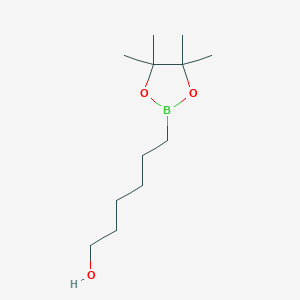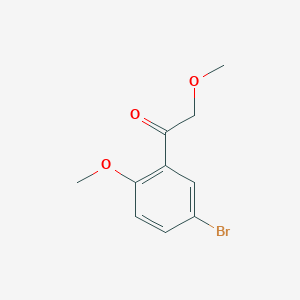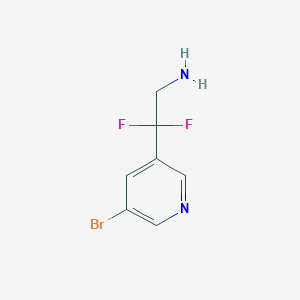![molecular formula C7H7F3N2S B11756547 [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyridine ring substituted with a trifluoromethylsulfanyl group at the 5-position and a methanamine group at the 3-position. The presence of the trifluoromethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyridine ring followed by the addition of the methanamine group. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a trifluoromethylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.
Mécanisme D'action
The mechanism of action of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The methanamine group may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonamide group, known for their high NH-acidity and catalytic activity.
α-(Trifluoromethyl)styrenes: Versatile synthetic intermediates used in C–F bond activation and cycloaddition reactions.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups on the pyridine ring, used in various chemical and biological applications.
Uniqueness
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is unique due to the presence of both the trifluoromethylsulfanyl and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H7F3N2S |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
[5-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 |
Clé InChI |
AQTHILZTMBVMSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1SC(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


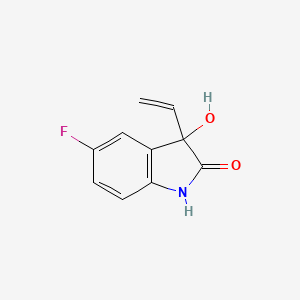


![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
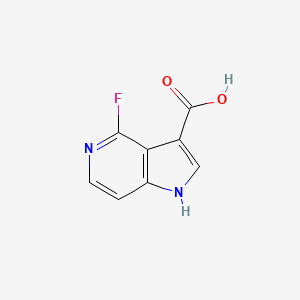
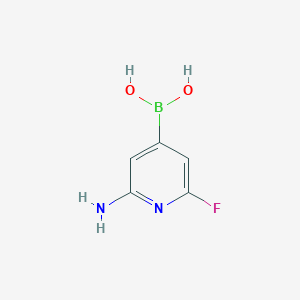
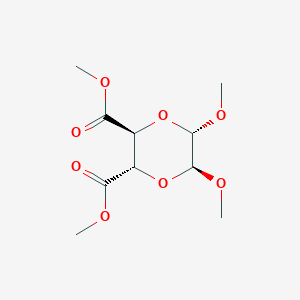
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756523.png)
![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
